molecular formula C16H19N3O B2692775 (1H-indol-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone CAS No. 2309712-93-2

(1H-indol-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone

Cat. No. B2692775
CAS RN: 2309712-93-2
M. Wt: 269.348
InChI Key: OPVYUHKPIAZNPG-UHFFFAOYSA-N
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Description

“(1H-indol-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Scientific Research Applications

Organocatalytic Synthesis and Biological Activities

Organocatalytic approaches have enabled the synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity, showcasing important biological activities (Chen et al., 2009). These compounds are pivotal in medicinal chemistry due to their stereo- and regioselective construction, opening avenues for diversity-oriented synthesis and potential pharmaceutical applications.

Multicomponent Reactions for Polyheterocyclic Systems

Innovative multicomponent reactions involving l-proline, isatins, and alkyl propiolates have led to the formation of unique polyheterocyclic systems, such as nine-membered pyrrolo[1',2':1,9]azonino[6,5,4-cd]indoles and eight-membered azocino[1,2-a]benzo[c][1,5]diazocines (Cao et al., 2019). These findings highlight the role of the N-substituent on isatins in determining reaction patterns, contributing to the field of heterocyclic chemistry with implications for developing novel therapeutic agents.

Synthesis and Characterization of Organotin(IV) Complexes

The synthesis and spectroscopic characterization of organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone have shown promising antibacterial activities, suggesting potential as drug candidates (Singh et al., 2016). The organotin(IV) complexes exhibit better activity compared to other derivatives, emphasizing the importance of metal-ligand chemistry in the development of new antimicrobial agents.

Palladium-Catalyzed Intramolecular Amination

Efficient synthesis methods for azetidines, pyrrolidines, and indolines via palladium-catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds have been developed, showcasing the utility of unactivated C-H bonds in organic synthesis (He et al., 2012). This approach provides a predictable selectivity and highlights the role of picolinamide-protected amine substrates in synthesizing complex structures relevant to pharmaceutical research.

properties

IUPAC Name

1H-indol-2-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c20-16(15-9-12-5-1-2-6-14(12)17-15)19-10-13(11-19)18-7-3-4-8-18/h1-2,5-6,9,13,17H,3-4,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVYUHKPIAZNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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